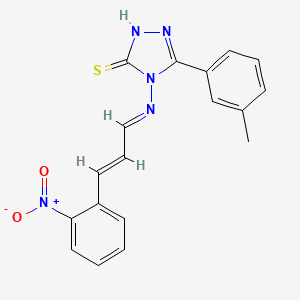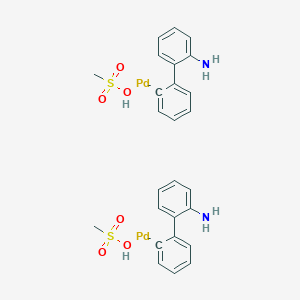
methanesulfonic acid;palladium;2-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;palladium;2-phenylaniline is a complex compound that combines methanesulfonic acid, palladium, and 2-phenylaniline. Methanesulfonic acid is a strong, non-oxidizing acid with the chemical formula CH₃SO₃H. Palladium is a transition metal known for its catalytic properties, and 2-phenylaniline is an organic compound with the formula C₆H₅NH₂. This compound is often used in catalysis and various chemical reactions due to the unique properties of its constituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of methanesulfonic acid;palladium;2-phenylaniline involves several steps:
Methanesulfonic Acid: Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen or chlorine.
Palladium Complex: Palladium complexes can be prepared by reacting palladium salts with ligands such as 2-phenylaniline.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by purification steps to obtain high-purity methanesulfonic acid . The palladium complex can be produced by reacting palladium salts with appropriate ligands under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid;palladium;2-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: Methanesulfonic acid is resistant to oxidation, making it a stable component in the compound.
Substitution: The 2-phenylaniline moiety can undergo substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Oxygen, chlorine
Reducing Agents: Hydrogen, hydrazine
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in reduction reactions, the palladium complex can facilitate the formation of reduced organic compounds .
Applications De Recherche Scientifique
Methanesulfonic acid;palladium;2-phenylaniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methanesulfonic acid;palladium;2-phenylaniline involves several pathways:
Catalysis: Palladium acts as a catalyst by facilitating the transfer of electrons in redox reactions.
Molecular Targets: Palladium complexes can interact with DNA, proteins, and other biomolecules, leading to various biological effects.
Pathways Involved: The compound can participate in pathways involving oxidative addition, reductive elimination, and transmetalation.
Comparaison Avec Des Composés Similaires
Methanesulfonic acid;palladium;2-phenylaniline can be compared with other similar compounds:
Methanesulfonic Acid: Compared to other strong acids like sulfuric acid and hydrochloric acid, methanesulfonic acid is less corrosive and more environmentally friendly.
Palladium Complexes: Palladium complexes are often compared with platinum complexes.
2-Phenylaniline Derivatives: Other derivatives of 2-phenylaniline may have different reactivity and stability profiles, depending on the substituents attached to the aromatic ring.
Similar Compounds
Sulfuric Acid: A strong acid used in various industrial processes.
Platinum Complexes: Used in catalysis and cancer therapy.
Aniline Derivatives: Used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Propriétés
Formule moléculaire |
C26H28N2O6Pd2S2-2 |
|---|---|
Poids moléculaire |
741.5 g/mol |
Nom IUPAC |
methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/2C12H10N.2CH4O3S.2Pd/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;;/h2*1-6,8-9H,13H2;2*1H3,(H,2,3,4);;/q2*-1;;;; |
Clé InChI |
WAKZDFHMTWYHRI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


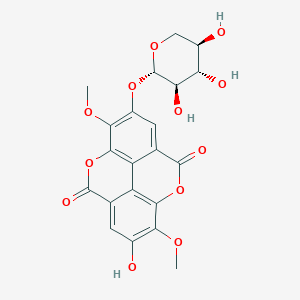
![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)



![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
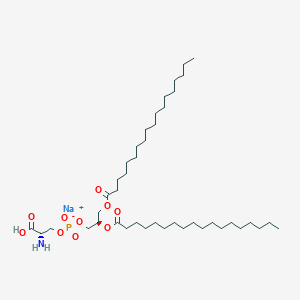
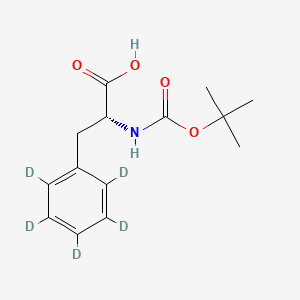
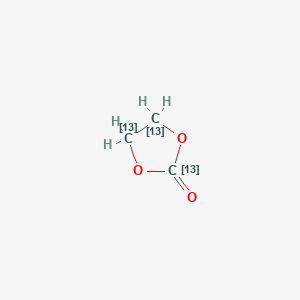
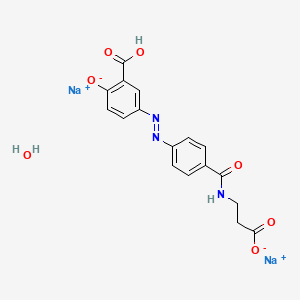
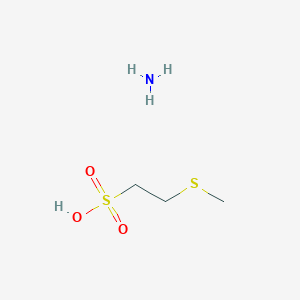
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)
